molecular formula C9H7N3O2 B3352919 5-(2-Nitrophenyl)-1h-imidazole CAS No. 51746-89-5

5-(2-Nitrophenyl)-1h-imidazole

Cat. No. B3352919
CAS RN: 51746-89-5
M. Wt: 189.17 g/mol
InChI Key: RGRUEIGSHSFYLY-UHFFFAOYSA-N
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Description

“5-(2-Nitrophenyl)-1h-imidazole” likely refers to a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a 2-nitrophenyl group, which is a phenyl ring with a nitro group at the 2-position . This compound could potentially be used in various chemical reactions due to the reactivity of the nitro group and the imidazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate 2-nitrophenyl compound with a compound containing an imidazole ring . The exact method would depend on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would consist of an imidazole ring attached to a 2-nitrophenyl group . The presence of the nitro group could potentially affect the electronic properties of the molecule .


Chemical Reactions Analysis

This compound could potentially participate in various chemical reactions. The nitro group is a strong electron-withdrawing group, which could make the compound reactive towards nucleophilic substitution reactions . The imidazole ring could also participate in various reactions due to the presence of the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with nitro groups tend to have higher melting and boiling points than their non-nitro counterparts . The presence of the imidazole ring could also affect the compound’s solubility and stability .

Scientific Research Applications

Inhibition of Aldehyde Dehydrogenase

5-(2-Nitrophenyl)-1H-imidazole, a derivative of 4-nitroimidazole, has been found to have a significant inhibitory effect on aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. This inhibition is attributed to the specific placement of the nitro group in the imidazole ring, which differs from other pharmacologically active nitroimidazoles (Klink, Pachler, & Gottschlich, 1985).

Antitubercular Activity

Imidazole derivatives, including those with a nitrophenyl group, have shown promising results in the treatment of tuberculosis. Specifically, compounds such as 2-(1-methyl-1H-imidazol-2-yl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole have exhibited high inhibitory activity against Mycobacterium tuberculosis, indicating their potential in antitubercular therapy (Patel et al., 2017).

Corrosion Inhibition

Research on imidazole derivatives, such as 2-(4-nitrophenyl)-4,5-diphenyl-imidazole, has demonstrated their effectiveness as corrosion inhibitors, especially in environments with CO2 saturation. These compounds have shown significant inhibition efficiency, making them valuable for protecting materials like steel from corrosion (Singh et al., 2017).

Antibacterial Activity

5-Substituted 1-methyl-4-nitro-1H-imidazole derivatives, a category including 5-(2-nitrophenyl)-1H-imidazole, have been synthesized and found to possess substantial in vitro antibacterial activity. These compounds have shown effectiveness against a variety of microorganisms, including Staphylococcus aureus and Helicobacter pylori, highlighting their potential in antibacterial applications (Letafat et al., 2008).

Precursor for Zinc Oxide Nanoparticles

Imidazole derivatives have been identified as suitable organic precursors for the synthesis of zinc oxide nanoparticles. Thestructural properties of compounds like 4,5-dimethyl-2-(3-nitrophenyl)-1H-imidazol-1-ol, which are closely related to 5-(2-Nitrophenyl)-1H-imidazole, make them effective in the formation of these nanoparticles, indicating their utility in materials science and nanotechnology applications (Padhy et al., 2010).

Histamine Antagonism

Research on imidazole derivatives has revealed their potential as H3-receptor histamine antagonists. Compounds in this category, such as 4-[3-(4-cyanophenoxy)propyl]-1H-imidazole, have shown promising results in vitro and in vivo, suggesting their application in drug development for conditions related to histamine activity (Ganellin et al., 1996).

Novel Lck Inhibitor Synthesis

In the development of novel Lck inhibitors, a critical component in cancer therapy, the imidazo[1,5-a]quinoxalin-4-one ring system, derived from 1-(o-nitrophenyl)imidazole-5-carboxylate, has been synthesized efficiently. This new methodology, utilizing nitro imidazole carboxylates, has implications in the synthesis of potent drugs like BMS-238497 (Chen et al., 2004).

Antimicrobial Activity

Novel imidazole compounds, including those with nitrophenyl substitutions, have shown significant antimicrobial properties. These compounds have been synthesized and tested against various microbial strains, showcasing their potential as antimicrobial agents in clinical settings (Narwal et al., 2012).

Thermochromic Properties

Imidazole derivatives exhibit unique thermochromic behavior, changing color under different temperatures. This property is significant in materials science for developing temperature-sensitive materials (Kaftory et al., 1998).

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. For example, if it were used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “5-(2-Nitrophenyl)-1h-imidazole” would require appropriate safety measures. This could include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine or materials science . Further studies could also focus on optimizing its synthesis and improving our understanding of its properties and reactivity .

properties

IUPAC Name

5-(2-nitrophenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-12(14)9-4-2-1-3-7(9)8-5-10-6-11-8/h1-6H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRUEIGSHSFYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90543633
Record name 5-(2-Nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Nitrophenyl)-1h-imidazole

CAS RN

51746-89-5
Record name 5-(2-Nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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